molecular formula C13H13NO5 B7791320 1-[(Benzyloxy)carbonyl]-5-oxoproline

1-[(Benzyloxy)carbonyl]-5-oxoproline

Cat. No.: B7791320
M. Wt: 263.25 g/mol
InChI Key: VHSFUGXCSGOKJX-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-oxoproline (CAS: 32159-21-0), also known as N-Cbz-L-pyroglutamic acid, is a protected derivative of pyroglutamic acid. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol and a density of 1.408 g/cm³ . The compound features a benzyloxycarbonyl (Cbz) group attached to the nitrogen of the 5-oxoproline (pyroglutamic acid) core, a five-membered lactam ring. This structure makes it a key intermediate in peptide synthesis, where the Cbz group acts as a protective moiety for amines during solid-phase synthesis .

Properties

IUPAC Name

5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFUGXCSGOKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954031
Record name 1-[(Benzyloxy)carbonyl]-5-oxoproline
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Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80953-62-4, 32159-21-0
Record name 1-(Phenylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate
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Record name N(alpha)-Carbobenzoxypyroglutamic acid
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Record name 1-Benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate
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Record name 1-[(Benzyloxy)carbonyl]-5-oxoproline
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Record name 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate
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Record name 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate
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Biological Activity

1-[(Benzyloxy)carbonyl]-5-oxoproline, a derivative of 5-oxoproline, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyloxycarbonyl group attached to the 5-oxoproline backbone. This structural modification may influence its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its effects on various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways. For instance, 5-oxoproline has been implicated in the modulation of glutathione metabolism, potentially affecting oxidative stress responses in cells .
  • Transport Mechanisms : Research indicates that 5-oxoproline is transported via specific monocarboxylate transporters (e.g., SLC16A1). Understanding this transport mechanism is crucial for elucidating how this compound exerts its effects at the cellular level .

Biological Activities

Case Study 1: Acetaminophen Overdose

A notable case involved a patient with chronic acetaminophen use who developed severe metabolic acidosis with elevated 5-oxoproline levels. The clinical management included intravenous fluids and monitoring of metabolic parameters, underscoring the importance of understanding the biological implications of 5-oxoproline accumulation in therapeutic settings .

Case Study 2: Oxidative Stress in Neurological Disorders

In vitro studies have shown that exposure to 5-oxoproline can lead to increased protein oxidation and reactive species production in neuronal tissues. This suggests a potential link between elevated levels of this compound and neurodegenerative processes .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of related compounds, offering insights into their therapeutic potential:

Study Findings
Chronic acetaminophen ingestion leads to elevated 5-oxoproline levels and metabolic acidosis.
Elevated 5-oxoproline concentrations were observed in acute overdose cases but did not correlate significantly with liver function tests.
In vitro studies indicate that 5-oxoproline reduces antioxidant defenses without causing lipid peroxidation.
Transport studies indicate that SLC16A1 mediates the uptake of 5-oxoproline under various conditions.

Scientific Research Applications

Medicinal Chemistry

1-[(Benzyloxy)carbonyl]-5-oxoproline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs. Notably, it has been investigated for its potential role in synthesizing peptide analogs and other bioactive molecules.

Key Findings:

  • Peptide Synthesis : The compound is used in the solid-phase synthesis of peptides, where its benzyloxycarbonyl (Z) group serves as a protective group for amino acids during coupling reactions .
  • Drug Development : Research indicates that derivatives of 5-oxoproline can exhibit biological activity, making them candidates for drug development targeting various diseases, including metabolic disorders and cancer .

Metabolic Studies

5-Oxoproline is known to accumulate in certain metabolic disorders, particularly those related to glutathione synthesis. The study of this compound is relevant in understanding these metabolic pathways.

Case Studies:

  • Oxidative Stress : Research has shown that 5-oxoproline can induce oxidative stress in cellular models, impacting antioxidant defenses. This is particularly relevant in conditions like glutathione synthetase deficiency .
  • Metabolic Acidosis : Clinical cases have documented instances of metabolic acidosis associated with 5-oxoproline accumulation due to acetaminophen toxicity. The compound's role in these conditions highlights its importance in clinical toxicology .

Therapeutic Potential

The therapeutic implications of this compound are being explored, particularly concerning its ability to modulate biochemical pathways.

Therapeutic Insights:

  • N-Acetylcysteine (NAC) Treatment : Recent studies suggest that NAC may be effective in treating 5-oxoproline-induced metabolic acidosis. This points to a potential therapeutic strategy involving compounds related to 5-oxoproline .
  • Antioxidant Properties : Given its association with oxidative stress mechanisms, there is ongoing research into the antioxidant properties of derivatives of 5-oxoproline and their potential use in mitigating oxidative damage .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for peptide synthesis and drug development ,
Metabolic StudiesInvestigating oxidative stress and metabolic acidosis ,
Therapeutic PotentialPotential treatment options for metabolic acidosis and oxidative stress ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 5-Oxoproline Derivatives

A. Compound 31j and 31k ()
These (±)-trans-3-(1,3-benzodioxol-5-yl)-substituted 5-oxoproline derivatives share the 5-oxoproline core but differ in their N-substituents:

  • 31j : 1-[(3,4-dimethoxyphenyl)methyl] group.
  • 31k : 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl] group.
Property 1-[(Benzyloxy)carbonyl]-5-oxoproline Compound 31j Compound 31k
Melting Point Not reported 131–132°C 126–128°C
Receptor Affinity Not studied ETA/ETB Ki = 0.78/0.29 µM ETA/ETB Ki = 0.78/0.29 µM
Key Substituents Cbz group Benzodioxol, dimethoxy Benzodioxol, chloro

The chloro-substituted 31k shows enhanced ETB receptor binding compared to 31j, suggesting halogenation improves selectivity . In contrast, the target compound lacks such substitutions, limiting its pharmacological utility but favoring its role as a synthetic intermediate.

B. (5S)-5-Benzyloxycarbonyl-2-oxo-pentylide-dimethylsulfoxonium () This compound shares the Cbz group but incorporates a tert-butoxycarbonylamino group and a dimethylsulfoxonium moiety.

Benzyl-Containing Heterocycles ()**

Compounds like 1-benzylpiperidin-4-one hydrochloride and 1-benzylpyrrolidin-3-one differ in ring size (six-membered piperidine vs. five-membered proline) and functional groups. These variations influence conformational flexibility and solubility :

  • Proline derivatives (e.g., the target compound) have greater ring strain, favoring rigidity in peptide backbones .

Benzodioxol-Pyrrolidine Derivatives ()**

The compound (9E)-10-(2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one shares the benzodioxol moiety with ’s 31j/31k but replaces 5-oxoproline with a pyrrolidine ring. This substitution eliminates the lactam group, reducing hydrogen-bonding capacity and altering metabolic stability .

Key Research Findings

  • Synthesis & Characterization : The target compound and its analogues are synthesized via carbamate protection (Cbz) and characterized by ¹H NMR and IR spectroscopy .
  • Pharmacological Activity: While 31j/31k show nanomolar ETB receptor affinity, the target compound’s activity remains unstudied, highlighting a research gap .
  • Molecular Modeling : Homology models of ET receptors (e.g., ETAR) suggest bulky substituents (e.g., chloro in 31k) improve binding by filling hydrophobic pockets .

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